Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane can be synthesized through the reaction between tributyltin hydride and 2,5-dihydroxypentane-3,4-dione. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions due to the reactivity of the compound. Another method involves the reaction of 3,4-dihydro-2H-pyran with tributyltin chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory methods mentioned above, scaled up to meet industrial demands. The use of inert atmospheres and controlled reaction conditions are crucial to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The tin atom in the compound can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane has several scientific research applications:
Mechanism of Action
The mechanism by which Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane exerts its effects involves its interaction with cellular components. In antitumor applications, it likely interferes with cellular proliferation pathways, leading to the inhibition of tumor growth. Its antimicrobial activity may involve disrupting microbial cell membranes or interfering with essential microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
Tributyltin chloride: Another organotin compound used in various chemical reactions.
3,4-Dihydro-2H-pyran: A precursor used in the synthesis of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane.
Tert-Butyllithium: Used in the synthesis of various organotin compounds.
Uniqueness
This compound is unique due to its specific structure, which combines a pyran ring with a tin atom. This structure imparts unique chemical properties, making it valuable in specialized applications such as antitumor and antimicrobial research.
Properties
IUPAC Name |
tributyl(3,4-dihydro-2H-pyran-6-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7O.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h2H,1,3,5H2;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMLPLBDZBCQCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400931 | |
Record name | Stannane, tributyl(3,4-dihydro-2H-pyran-6-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109669-45-6 | |
Record name | Stannane, tributyl(3,4-dihydro-2H-pyran-6-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tributyl(3,4-dihydro-2H-pyran-6-yl)stannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.